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molecular formula C15H24O B139781 3-(2-Methyloctan-2-yl)phenol CAS No. 70120-12-6

3-(2-Methyloctan-2-yl)phenol

Cat. No. B139781
M. Wt: 220.35 g/mol
InChI Key: KAQDSPLBLFEXRU-UHFFFAOYSA-N
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Patent
US04284829

Procedure details

In like manner, 2-(3-hydroxyphenyl)-2-methylnonane is prepared in 82% (7.8 g.) yield from 13.0 g. (0.0406 mol.) of 1-benzyloxy-3-(1,1-dimethyl-oct-2-enyl)benzene. It is obtained as an oil having the characteristics:
Name
2-(3-hydroxyphenyl)-2-methylnonane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyloxy-3-(1,1-dimethyl-oct-2-enyl)benzene
Quantity
0.0406 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:17])([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]C)[CH3:9])[CH:5]=[CH:6][CH:7]=1.C(OC1C=CC=C(C(C)(C)C=CCCCCC)C=1)C1C=CC=CC=1>>[OH:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:17])([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
2-(3-hydroxyphenyl)-2-methylnonane
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)C(C)(CCCCCCC)C
Step Two
Name
1-benzyloxy-3-(1,1-dimethyl-oct-2-enyl)benzene
Quantity
0.0406 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC=C1)C(C=CCCCCC)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield from 13.0 g
CUSTOM
Type
CUSTOM
Details
It is obtained as an oil

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1)C(C)(CCCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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